![molecular formula C20H23N5O4S B2643835 (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-75-8](/img/structure/B2643835.png)
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone” is a complex organic molecule. It contains a benzo[d]isoxazole core, which is a type of heterocyclic compound . Heterocyclic compounds are of immense importance due to their wide spectrum of biological activities and therapeutic potential . This compound also contains a piperazine ring and a pyrazolo[1,5-a]pyridine ring. The benzo[d]isoxazole core is modified with sulfonamides .
Aplicaciones Científicas De Investigación
- Isoxazole derivatives, including the compound , have demonstrated anticancer activity. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Further investigations into the specific mechanisms and potential clinical applications are ongoing .
- The piperazine moiety in this compound suggests potential neuropharmacological applications. Researchers have investigated isoxazole derivatives for their anticonvulsant, anxiolytic, and antidepressant properties. The compound’s unique structure may contribute to modulating neurotransmitter systems .
- Isoxazoles have been studied as anti-inflammatory agents. The presence of the benzo[d]isoxazole ring in this compound could enhance its anti-inflammatory activity. Researchers explore its effects on inflammatory pathways and cytokine regulation .
- Isoxazole derivatives often exhibit antimicrobial properties. Investigations into the compound’s antibacterial, antifungal, and antiviral effects are crucial. Understanding its mode of action and potential synergy with existing antimicrobial agents is essential .
- The compound’s sulfonamide modification could be relevant for targeting BRD4, a key regulator of gene transcription in cancer cells. Researchers have designed similar compounds to inhibit BRD4, potentially impacting cancer treatment .
- Given the compound’s significance, researchers are keen on developing eco-friendly synthetic routes. Metal-free methods for isoxazole synthesis are being explored to minimize environmental impact .
Anticancer Potential
Neurological Disorders
Anti-inflammatory Agents
Antimicrobial Activity
BRD4 Inhibition for Cancer Therapy
Eco-Friendly Synthesis Strategies
Propiedades
IUPAC Name |
[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-20(16-13-21-25-8-4-3-6-18(16)25)23-9-11-24(12-10-23)30(27,28)14-17-15-5-1-2-7-19(15)29-22-17/h1-2,5,7,13H,3-4,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDNOPDTNZFLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=NOC5=CC=CC=C54)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.